N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Bioactivity profiling IC50 determination Medicinal chemistry

Research challenge: Identifying a well-characterized, modular scaffold for kinase or DHFR fragment-based drug design often requires custom synthesis. PTE (CAS 946226-57-9) is an off-the-shelf building block that integrates three pharmacophoric modules (thiophene-2-carboxamide, sulfonylethyl linker, and 4-(pyrimidin-2-yl)piperazine cap) in a single, fully characterized entity. Key differentiation: • Baseline IC50 of 28 µM provides a quantifiable starting point for hit-to-lead optimization. • Registered InChIKey (ISKKTBSFKXRZET-UHFFFAOYSA-N) and defined molecular formula (C15H19N5O3S2, MW: 381.47) enable unambiguous identity verification in HPLC-MS/NMR quality control. • Immediate availability eliminates 6-8 week custom synthesis lead times, accelerating structure-activity relationship (SAR) campaigns.

Molecular Formula C15H19N5O3S2
Molecular Weight 381.47
CAS No. 946226-57-9
Cat. No. B2393569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
CAS946226-57-9
Molecular FormulaC15H19N5O3S2
Molecular Weight381.47
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CS3
InChIInChI=1S/C15H19N5O3S2/c21-14(13-3-1-11-24-13)16-6-12-25(22,23)20-9-7-19(8-10-20)15-17-4-2-5-18-15/h1-5,11H,6-10,12H2,(H,16,21)
InChIKeyISKKTBSFKXRZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Procurement Profile


N-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide (CAS 946226-57-9, also designated PTE) is a synthetic small molecule belonging to the sulfonamide–piperazine–thiophene carboxamide class. Its structure integrates a thiophene-2-carboxamide terminus, a sulfonylethyl linker, and a 4-(pyrimidin-2-yl)piperazine moiety (molecular formula: C15H19N5O3S2; MW: 381.47 g/mol) [1]. The compound is catalogued in authoritative public repositories including PubChem, where its InChIKey (ISKKTBSFKXRZET-UHFFFAOYSA-N) and computed physicochemical descriptors are registered [1]. It is primarily offered as a research-grade building block and tool compound, with a community annotation noting a reported IC50 of 28 µM in an unspecified target assay, suggesting moderate rather than high potency [2]. This baseline provides procurement teams with essential identity verification parameters but highlights the current lack of published, comparator-driven biological profiling for this specific chemical entity.

Why Generic Substitution Fails


This compound occupies a specific structural niche at the intersection of three pharmacophoric modules: a terminal thiophene-2-carboxamide, a sulfonylethyl spacer, and a 4-(pyrimidin-2-yl)piperazine cap. Even closely related analogs—such as N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2-(thiophen-2-yl)acetamide (one-carbon homologation of the carboxamide) or 1-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea (urea replacement of the amide)—introduce linker-length or hydrogen-bonding changes that can radically alter conformational preferences, target engagement, and physicochemical properties [1]. Class-level evidence from thienopyrimidine–sulfonamide hybrid series demonstrates that minor modifications to the piperazine N-aryl substituent or the thiophene ring substitution pattern produce order-of-magnitude shifts in antiprotozoal potency and selectivity [2]. Generic interchange without matched-pair analysis therefore carries a high risk of loss of biological activity or introduction of off-target effects. Below, we present the limited but actionable quantitative differentiation data currently available for informed procurement decisions.

Quantitative Differentiation Evidence


Biological Activity Baseline

A community annotation sourced from PubMed Commons reports an IC50 value of 28 μM for the target compound, assessed in an unspecified biological assay [1]. While the specific target and assay conditions are not publicly documented in the annotation, this value provides the only currently retrievable quantitative activity data point for CAS 946226-57-9 from a non-excluded source. As a comparator, the structurally related but distinct thienopyrimidine–sulfonamide hybrids (which fuse the thiophene and pyrimidine rings into a thienopyrimidine scaffold rather than linking them through a sulfonylethyl chain) have reported antiplasmodial IC50 values ranging from 0.58 to >50 μM against the chloroquine- and pyrimethamine-resistant K1 strain of Plasmodium falciparum, with the most potent hybrid (compound 5) achieving an IC50 of 0.58 μM [2].

Bioactivity profiling IC50 determination Medicinal chemistry

Piperazine Cap Structural Differentiation

The target compound is uniquely defined by the combination of a (pyrimidin-2-yl)piperazine cap and a thiophene-2-carboxamide terminus connected via a –SO2–CH2–CH2– linker. The closest catalogued commercially available analogs that vary in the N-arylpiperazine group include N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)thiophene-2-carboxamide (CAS 946203-47-0, MW 393.5) and N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)thiophene-2-carboxamide (MW 409.52) . Replacing the pyrimidin-2-yl substituent with a 3-methylphenyl or 4-methoxyphenyl group alters the hydrogen-bond acceptor/donor profile and electronic surface potential at the piperazine cap while maintaining the same core scaffold architecture. No published head-to-head comparative bioactivity data exist for these exact analogs alongside the target compound. Class-level inference from piperazine sulfonamide series indicates that pyrimidin-2-yl substitution can enhance target residence time and selectivity through bidentate hydrogen bonding with kinase hinge regions or DHFR active sites, whereas simple phenyl or substituted-phenyl caps typically result in weaker, less specific binding [1].

Structure–activity relationships Chemical space analysis Fragment-based design

Linker Geometry and Conformational Flexibility

The target compound incorporates a two-carbon ethyl spacer between the sulfonamide sulfur and the thiophene-2-carboxamide nitrogen. In contrast, 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide analogs, in which the sulfonyl group is directly attached to the thiophene ring at the 3-position without an intervening ethyl chain, constitute a distinct chemotype with a more rigid, conjugated arrangement . This linker difference alters the relative spatial orientation of the pyrimidin-2-ylpiperazine and thiophene-2-carboxamide pharmacophores. In the dihydrofolate reductase (DHFR) inhibitor series described by Zaidi et al. (2016), the spatial positioning of the sulfonamide–piperazine module relative to the heterocyclic core was a critical determinant of binding pose and inhibitory potency, with suboptimal linker geometries leading to >10-fold increases in IC50 [1]. No direct co-assay comparison between the sulfonylethyl-linked versus directly sulfonylated thiophene series is available in the published literature.

Linker SAR Conformational flexibility Chemotype classification

Best-Fit Research Applications


Kinase and DHFR Inhibitor Lead Generation

The compound's pyrimidin-2-yl-piperazine cap and thiophene-2-carboxamide terminus make it a suitable starting scaffold for fragment-based or structure-based drug design targeting ATP-binding pockets of kinases or the folate-binding site of dihydrofolate reductase (DHFR). The sulfonylethyl linker provides a modular tether that can be elaborated for selectivity optimization. The benchmark IC50 of ~28 μM provides a baseline for monitoring initial hit-to-lead improvements [1][2].

Chemical Probe for Binding Site Profiling

Given the moderate potency annotation (IC50 28 μM) [1], this compound may serve as a chemical probe for target engagement assays where a defined but non-optimized interaction is desired—for example, in competitive binding displacement screens, thermal shift assays, or photoaffinity labeling studies aimed at identifying novel protein targets of the piperazine–sulfonamide chemotype.

Analytical Reference Standard and Library QC

With a fully characterized structure, registered InChIKey (ISKKTBSFKXRZET-UHFFFAOYSA-N), and defined molecular formula (C15H19N5O3S2), this compound can serve as a reference standard for HPLC-MS or NMR-based quality control of compound libraries, particularly for validating the integrity of the sulfonylethyl-thiophene-2-carboxamide scaffold in screening collections [2].

Comparative SAR with Fused-Ring Hybrids

The compound provides a non-fused counterpart to the thienopyrimidine–sulfonamide hybrids described by Zaidi et al. (2016) [2]. Systematic comparative profiling of the target compound against its fused-ring analogs could dissect the contribution of scaffold topology (flexible linker vs. fused heterocycle) to target binding and selectivity, informing chemotype prioritization in antiprotozoal or anticancer drug discovery programs.

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